molecular formula C8H8O2<br>C8H8O2<br>CH3COOC6H5 B143977 Phenyl acetate CAS No. 122-79-2

Phenyl acetate

Cat. No. B143977
Key on ui cas rn: 122-79-2
M. Wt: 136.15 g/mol
InChI Key: IPBVNPXQWQGGJP-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])(=[O:3])[O-:4].[C:24]([O:25][OH:26])(=[O:27])[CH3:28].[c:5]1([Sn+:11]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:6][cH:7][cH:8][cH:9][cH:10]1>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)[O-]
Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccc([Sn+](c2ccccc2)c2ccccc2)cc1

Outcomes

Product
Name
Type
product
Smiles
CC(=O)Oc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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